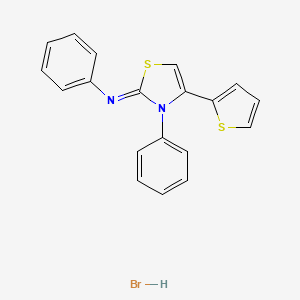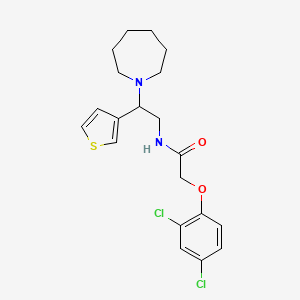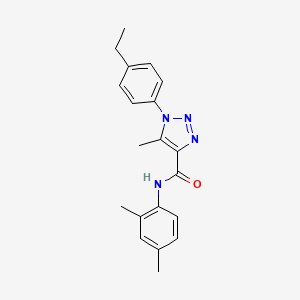
methyl 4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate” is a chemical compound used in scientific research. It is a derivative of 4-sulfamoylbenzoic acid . This compound has been structurally modified to increase its enzyme inhibitory potency .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline. The methyl ester group of the obtained compound is then saponified with aqueous KOH in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a sulfamoyl group and a benzoate group .Chemical Reactions Analysis
The synthesis of this compound involves a series of chemical reactions, including the reaction of methyl 4-(chlorosulfonyl)benzoate with N-benzylaniline and the subsequent saponification of the methyl ester group .Scientific Research Applications
Corrosion Inhibition in Industrial Chemistry
Thiophene derivatives, including our compound of interest, serve as effective corrosion inhibitors. Their ability to protect metals from degradation due to environmental factors makes them valuable in industrial applications . Researchers have explored their use in safeguarding pipelines, storage tanks, and other metal structures.
Organic Semiconductors and Electronic Devices
Thiophene-based molecules contribute to the advancement of organic semiconductors. These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The π-conjugated system in thiophenes allows for efficient charge transport, making them suitable for electronic components .
Pharmacological Properties
Thiophene derivatives exhibit intriguing pharmacological properties. Our compound may have potential as:
- Anticancer Agent : Some thiophenes show promising anticancer activity .
- Anti-Inflammatory Agent : Thiophenes possess anti-inflammatory properties, which could be relevant for drug development .
- Antimicrobial Agent : Certain thiophenes exhibit antimicrobial effects .
- Antihypertensive and Anti-Atherosclerotic Properties : These properties are essential for cardiovascular health .
Synthetic Strategies and Multicomponent Approaches
Researchers have employed various synthetic methods to access thiophene derivatives. Notably:
- Gewald Reaction : A condensation reaction that yields aminothiophene derivatives by combining sulfur, α-methylene carbonyl compounds, and α-cyano esters .
- Paal–Knorr Reaction : Involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent .
- Multicomponent Approaches : For instance, acetylenic esters have been used to construct the thiophene ring in a convenient manner .
Drug Development
Several drugs contain thiophene moieties. For instance:
- Suprofen : Features a 2-substituted thiophene framework and serves as a nonsteroidal anti-inflammatory drug .
- Articaine : Contains a 2,3,4-trisubstituted thiophene and acts as a voltage-gated sodium channel blocker and dental anesthetic .
Metal Complexing Agents and Insecticides
Thiophenes can form stable complexes with metal ions, making them useful in metal coordination chemistry. Additionally, they have been explored for their insecticidal properties .
Mechanism of Action
properties
IUPAC Name |
methyl 4-(2-thiophen-3-ylethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-19-14(16)12-2-4-13(5-3-12)21(17,18)15-8-6-11-7-9-20-10-11/h2-5,7,9-10,15H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCPTSBZCGIPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)

![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)

![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)

![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)


